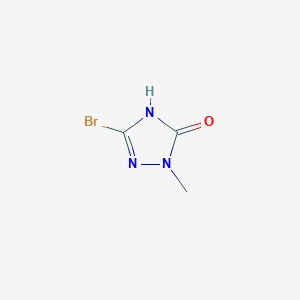
Sodium 6-((4-aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonate
Overview
Description
“Sodium 6-((4-aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonate” is a complex organic compound. It contains an azo group (-N=N-) which is a functional group that forms a bond between two alkyl or aryl groups . The compound also contains a sulphonate group, which is a salt or ester of a sulphonic acid .
Synthesis Analysis
The synthesis of such azo compounds typically involves a diazotization and coupling process . For instance, a mixture of sodium 4-((4-aminophenyl)diazenyl)benzenesulfonate in 37% HCl was stirred in an ice-bath, and then a solution of sodium nitrite in water was added slowly . This process needs to be carried out carefully to prevent premature precipitation .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including the azo group and the sulphonate group . The presence of these groups can significantly influence the compound’s properties and reactivity.Chemical Reactions Analysis
Azo compounds like this one can undergo various chemical reactions. For example, they can be reduced under UV irradiation with TiO2 as a catalyst . This process can lead to the formation of aromatic amines .Scientific Research Applications
Synthesis and Characterization
Azo compounds are often synthesized for their unique properties, such as their ability to form stable N=N double bonds. They are characterized using techniques like NMR, FTIR, UV-VIS, and fluorescence spectra to understand their structure and behavior .
Photocatalytic Applications
These compounds can be used in photocatalytic processes, such as in liquid microjunction surface sampling mass spectrometry (LMJSS – MS), which allows for the imaging of aromatic amines originating from azo dyes .
Enzyme Inhibition
EINECS 227-492-1 may serve as an enzyme inhibitor due to its structural properties, which can interact with enzyme active sites and potentially inhibit their activity .
Fluorescent Probing and Labeling
The compound’s fluorescent properties make it suitable for use as a probe or label in various assays, including immunological assays and studies of protein-protein or DNA-protein interactions .
Chromogenic Reagent
As a chromogenic reagent, it can be used to develop colorimetric assays where the presence of a target molecule results in a color change .
Sensing and Photonics
The light-induced isomerization property of azobenzenes makes them useful in sensing applications and photonics, where they can be used to create light-responsive materials .
Microfabrication and Electronics
Azo compounds can be incorporated into microfabrication processes for electronics due to their ability to undergo photochemical changes .
Biological Research
In biology, these compounds can be used to study cellular processes by acting as molecular switches that respond to light, allowing researchers to control biological pathways with precision .
MDPI - Synthesis, Characterization Springer - Photocatalytic Applications Alfa Chemistry - CAS 5858-51-5 Acid Brown 4 Springer - New tricks and emerging applications from contemporary azobenzene research
properties
IUPAC Name |
sodium;6-[(4-aminophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S.Na/c17-10-4-6-11(7-5-10)18-19-14-9-8-12-13(16(14)20)2-1-3-15(12)24(21,22)23;/h1-9,20H,17H2,(H,21,22,23);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYDFVDOOIPQHX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)N=NC3=CC=C(C=C3)N)C(=C1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N3NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201023885 | |
| Record name | C.I. Acid Brown 4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201023885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 6-((4-aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonate | |
CAS RN |
5858-51-5 | |
| Record name | Sodium 6-((4-aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005858515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Acid Brown 4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201023885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 6-[(4-aminophenyl)azo]-5-hydroxynaphthalene-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1384247.png)

![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal](/img/structure/B1384250.png)
![(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1384251.png)

![6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384255.png)

![2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1384259.png)

![3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384262.png)



